molecular formula C15H12BrFN2O4S B2606453 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine CAS No. 1386986-56-6

2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine

Cat. No.: B2606453
CAS No.: 1386986-56-6
M. Wt: 415.23
InChI Key: SNKQRPPDQBLFKA-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine is a complex organic compound that features a unique combination of bromine, fluorine, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine typically involves multiple steps, starting from commercially available precursors. The process often includes halogenation, nitration, and aziridination reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to achieve the desired product with high yield and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for larger batches, ensuring safety protocols, and implementing purification techniques suitable for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with palladium on carbon (Pd/C) for reduction reactions, and nucleophiles such as sodium azide for substitution reactions. Reaction conditions vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups in place of the bromine or fluorine atoms.

Scientific Research Applications

2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine involves its interaction with specific molecular targets. The presence of bromine, fluorine, and nitro groups can influence its reactivity and binding affinity to various biological molecules. These interactions can modulate biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-nitropyridine
  • 1-Bromo-5-fluoro-2-nitrobenzene
  • 2-Fluorophenylboronic acid

Uniqueness

2-(5-Bromo-2-fluorophenyl)-2-methyl-1-((2-nitrophenyl)sulfonyl)aziridine is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-methyl-1-(2-nitrophenyl)sulfonylaziridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrFN2O4S/c1-15(11-8-10(16)6-7-12(11)17)9-18(15)24(22,23)14-5-3-2-4-13(14)19(20)21/h2-8H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNKQRPPDQBLFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN1S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=C(C=CC(=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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